molecular formula C11H9F2I B2422900 1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287270-91-9

1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2422900
CAS No.: 2287270-91-9
M. Wt: 306.094
InChI Key: GFLMVGVTFOCXQA-UHFFFAOYSA-N
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Description

The compound “1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a bicyclic compound with an iodine atom and a difluorophenyl group attached. Bicyclo[1.1.1]pentane (BCP) derivatives have been studied extensively due to their unique structure and intriguing reactivity . They are known to be valuable alternatives to benzene rings .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to feature a highly strained bicyclic pentane core, with an iodine atom and a difluorophenyl group attached. The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of BCP derivatives is often attributed to the strain in the bicyclic structure . The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the iodine atom and the difluorophenyl group would likely impact its polarity, solubility, and reactivity .

Future Directions

The study of BCP derivatives is a rapidly evolving field with potential applications in pharmaceuticals and materials research . The synthesis and study of new BCP derivatives like “1-(2,3-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane” could contribute to this exciting area of research.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2I/c12-8-3-1-2-7(9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLMVGVTFOCXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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